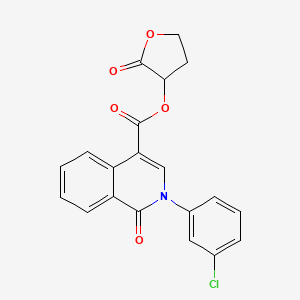
2-Oxotetrahydrofuran-3-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxotetrahydrofuran-3-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound that combines elements of tetrahydrofuran, chlorophenyl, and isoquinoline structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxotetrahydrofuran-3-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a dihydrofuran derivative.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the intermediate compound.
Formation of the Isoquinoline Ring: This can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline structure.
Coupling Reactions: The final step involves coupling the tetrahydrofuran and isoquinoline intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-Oxotetrahydrofuran-3-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-Oxotetrahydrofuran-3-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA/RNA: Potential interactions with nucleic acids, affecting gene expression or replication processes.
相似化合物的比较
Similar Compounds
2-Oxotetrahydrofuran-3-yl diphenylacetate: Shares the tetrahydrofuran ring but differs in the phenyl groups attached.
N-(3-Chlorophenyl)-2,2-diphenylacetamide: Contains the chlorophenyl group but lacks the tetrahydrofuran and isoquinoline structures.
4-(Tetrahydrofuran-2-ylmethoxy)benzamide: Similar tetrahydrofuran structure but different functional groups attached.
Uniqueness
2-Oxotetrahydrofuran-3-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is unique due to its combination of tetrahydrofuran, chlorophenyl, and isoquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C20H14ClNO5 |
|---|---|
分子量 |
383.8 g/mol |
IUPAC 名称 |
(2-oxooxolan-3-yl) 2-(3-chlorophenyl)-1-oxoisoquinoline-4-carboxylate |
InChI |
InChI=1S/C20H14ClNO5/c21-12-4-3-5-13(10-12)22-11-16(14-6-1-2-7-15(14)18(22)23)19(24)27-17-8-9-26-20(17)25/h1-7,10-11,17H,8-9H2 |
InChI 键 |
OKYFVXJNKYNFGX-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=O)C1OC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















